20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Description
Historical Context of Alkylphenol Ethoxylate Development
The development of alkylphenol ethoxylates (APEs) traces back to the mid-20th century, when the alkylation of phenols with olefins emerged as a scalable method for producing surfactants. Early synthesis routes involved acid-catalyzed reactions between phenol and propylene oligomers, yielding mixtures of branched nonylphenol isomers. These intermediates were subsequently ethoxylated—a process where ethylene oxide (EO) units are added to the phenolic hydroxyl group—to create amphiphilic molecules with tunable solubility and surfactant properties.
By the 1970s, APEs like nonylphenol ethoxylates dominated industrial applications due to their cost-effectiveness and versatility. For example, 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol became a benchmark in formulations requiring high emulsification efficiency, such as agrochemicals and lubricants. Patent filings from this period, including US7473677B2, reflect innovations in ethoxylation processes, such as continuous reactor systems that improved yield and reduced byproducts. A comparative analysis of historical production methods is provided in Table 1.
Table 1: Evolution of Alkylphenol Ethoxylate Synthesis Methods
*Double metal cyanide catalysts.
Position of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-Hexaoxaicosan-1-ol in Surfactant Research
This compound’s structure—a 4-nonylphenol group attached to a 20-carbon polyethoxylate chain with six ether linkages—confers unique interfacial properties. The ethoxylate chain’s length and branching enhance solubility in nonpolar media, making it effective in stabilizing oil-water emulsions. Industrial applications span:
- Textile processing : As a scouring agent for removing hydrophobic impurities.
- Agrochemicals : To improve pesticide adhesion and rainfastness.
- Polymer production : As a stabilizer in emulsion polymerization.
Recent patent activity, such as US7473677B2, highlights efforts to optimize its synthesis. The patent describes a high-productivity ethoxylation process using staged ethylene oxide addition, achieving >90% conversion rates while minimizing oligomer formation. This method’s global adoption is evident in parallel filings across 10 jurisdictions, including the European Patent Office and Japan.
Despite its utility, the compound’s environmental profile has limited its use in consumer-facing products. Studies show that microbial degradation of NPEs generates persistent metabolites like nonylphenol carboxylates, which exhibit greater toxicity than parent compounds.
Current Knowledge Gaps and Research Imperatives
Three critical research gaps persist:
- Structural Heterogeneity : Technical-grade 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol contains isomers with varying nonyl chain branching, complicating toxicity assessments. Advanced chromatographic methods are needed to resolve individual isomers and correlate structure with environmental behavior.
- Anaerobic Degradation Pathways : While aerobic biodegradation mineralizes NPEs to CO₂ and water, anaerobic conditions favor the accumulation of nonylphenol. The mechanisms underlying this divergence remain poorly understood.
- Alternative Surfactant Systems : Regulatory pressures in the EU and Canada have driven demand for APE alternatives. However, no substitutes match the cost-performance ratio of NPEs in high-temperature lubricant applications.
Table 2: Priority Research Areas for 20-(4-Nonylphenoxy)-3,6,9,12,15,18-Hexaoxaicosan-1-ol
| Research Focus | Key Questions | Methodological Needs |
|---|---|---|
| Isomer-specific toxicology | Do certain nonyl chain configurations increase bioaccumulation? | High-resolution LC-MS/MS |
| Advanced degradation | Can engineered microbes mineralize APEs under anaerobic conditions? | Metagenomic screening of sediment microbiomes |
| Green chemistry alternatives | What structural motifs replicate NPE performance without persistence? | Computational QSAR modeling |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O8/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30/h10-13,30H,2-9,14-27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQNLZREVOGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182217 | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27942-27-4 | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27942-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The synthesis begins with 4-nonylphenol, a branched phenolic compound where the nonyl group occupies the para position of the aromatic ring. Ethoxylation proceeds via nucleophilic addition of ethylene oxide to the phenolic oxygen, facilitated by alkaline catalysts. Sodium methoxide (NaOMe), potassium hydroxide (KOH), and sodium hydroxide (NaOH) are preferred catalysts due to their efficacy in deprotonating the phenol and initiating the polymerization.
The catalytic process follows a living polymerization mechanism, where each EO unit adds sequentially to the growing polyether chain. Sodium methoxide, used in concentrations of 0.1–1.0 wt% relative to the final product, ensures high reaction rates and minimal side reactions such as EO cyclization. For instance, Example 1 of CN101239891A specifies 0.45 g NaOMe per 61 g 4-nonylphenol, achieving a 92% yield.
Stepwise Synthesis Protocol
Two-Stage Alkoxylation Process
Industrial-scale production employs a two-step alkoxylation to control EO/PO (propylene oxide) incorporation and branching:
Initial Propylene Oxide Addition :
Reacting 4-nonylphenol with propylene oxide (PO) at 130–135°C forms a hydrophobic initiator. PO’s methyl group introduces branching, enhancing solubility in nonpolar media. For example, 74.5 g PO reacts with 61 g 4-nonylphenol under vacuum at 130°C for 4 hours.Ethylene Oxide Polymerization :
Subsequent ethoxylation with 15.6 g EO extends the polyether chain, producing the hexaoxyethylene derivative. Reaction temperatures remain at 130–135°C to maintain kinetic control over EO addition.
Table 1 : Representative Reaction Conditions from CN101239891A Patents
| Component | Amount (g) | Temperature (°C) | Time (h) | Catalyst (g) |
|---|---|---|---|---|
| 4-Nonylphenol | 61 | 130–135 | 4 | NaOMe (0.45) |
| Propylene Oxide | 74.5 | 130–135 | 3 | – |
| Ethylene Oxide | 15.6 | 130–135 | 2 | – |
Optimization of Reaction Parameters
Temperature and Pressure Control
Maintaining temperatures between 90°C and 180°C prevents thermal degradation of the polyether chain while ensuring sufficient reactivity. Vacuum conditions (0.1–0.5 bar) minimize side reactions by removing volatile byproducts. Extended reaction times (10–35 hours) are necessary for high-molecular-weight variants (e.g., 4,000 g/mol).
Molar Ratios and Feedstock Purity
The 4-nonylphenol-to-EO/PO ratio critically influences the degree of ethoxylation. A 1:1–1:18 molar ratio of phenol to total alkylene oxides allows precise control over the EO chain length. Contaminants in raw materials, such as linear nonylphenol isomers, are minimized to prevent deviations in hydrophilic-lipophilic balance (HLB).
Post-Synthesis Purification
Neutralization and Adsorbent Treatment
Crude product is treated with distilled water and phosphoric acid to neutralize residual catalysts, reducing metal ion content to ≤30 µS/cm (10% aqueous solution). Adsorbents like diatomaceous earth (2–10 wt%) or magnesium silicate (0.3–3 wt%) remove unreacted alkylene oxides and colored byproducts, yielding a pale yellow liquid with ≤50 Pt-Co color units.
Molecular Weight Distribution Analysis
Gel permeation chromatography (GPC) confirms a narrow polydispersity index (PDI < 1.2), essential for consistent emulsifying performance. Hydroxyl value titration (14–110 mg KOH/g) validates the degree of ethoxylation.
Industrial Applications and Performance
Emulsification Efficiency
The compound’s HLB of 10–12 stabilizes oil-in-water emulsions in agrochemicals and paints. Its branched structure enhances interfacial film strength compared to linear ethoxylates.
Temperature-Dependent Solubility
At 25°C, 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol exhibits a cloud point of 45–50°C, making it suitable for high-temperature detergency.
Scientific Research Applications
20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology techniques to improve the delivery of hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is its ability to reduce surface tension. The nonylphenyl group interacts with hydrophobic surfaces, while the polyether chain interacts with water molecules, creating a stable interface. This property allows the compound to solubilize hydrophobic substances in aqueous environments, making it an effective surfactant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nonylphenol Ethoxylates with Varying EO Units
a) Nonoxynol-9 (26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol)
- Structure: Contains a 4-nonylphenol group with 8 ethylene oxide (EO) units (vs. 6 EO in the target compound).
- Molecular Weight : 616.83 g/mol (C₃₃H₆₀O₁₀) .
- Applications : Widely used in contraceptives and detergents.
- Key Difference : Longer EO chain enhances hydrophilicity and foam stability but increases environmental persistence .
b) Nonoxynol-8 (23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol)
- Structure: 7 EO units, shorter than Nonoxynol-9 but longer than NONOXYNOL-6.
- CAS No.: 27177-05-3.
- Function: Intermediate emulsifying properties between Nonoxynol-7 and -9 .
Phosphate-Modified Nonylphenol Ethoxylates
a) Dinonylphenol Polyether-7 Phosphate (CAS 66172-78-9)
- Structure: Dinonylphenol group with 7 EO units and a terminal phosphate ester.
- Molecular Formula : C₃₈H₇₁O₁₁P.
- Applications : Used in industrial lubricants and anti-static agents.
- Key Difference : Phosphate group increases water solubility and chelation capacity compared to the hydroxyl-terminated target compound .
b) Nonoxynol-10 Phosphate (CAS 51609-41-7)
Alkylphenol Ethoxylates with Different Alkyl Chains
a) Octoxynol-8 (23-(4-Octylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol)
- Structure: Octylphenol (shorter alkyl chain) with 8 EO units.
- CAS No.: 9004-87-7.
- Applications : Cosmetic formulations and agrochemicals.
- Key Difference: Shorter alkyl chain reduces hydrophobicity and toxicity compared to nonylphenol derivatives .
b) 20-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 2497-59-8)
Linear Alcohol Ethoxylates
a) C12E6 (Dodecylhexaglycol, CAS 3055-96-7)
- Structure : Linear dodecyl chain with 6 EO units.
- Molecular Formula : C₂₄H₅₀O₇.
- Applications : Detergents and laboratory surfactants.
Comparative Data Table
Research Findings and Regulatory Status
- Environmental Impact: Nonylphenol ethoxylates, including the target compound, are prioritized for restriction under EU REACH due to endocrine-disrupting effects . Phosphate derivatives exhibit lower volatility but higher aquatic toxicity .
- Performance: Branched alkylphenol ethoxylates (e.g., tetramethylbutyl) show superior surfactant efficiency in harsh conditions but are less biodegradable .
- Substitutes: Linear alcohol ethoxylates (e.g., C12E6) and octylphenol derivatives are increasingly adopted as safer alternatives despite functional trade-offs .
Biological Activity
20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS No. 27942-27-4) is a synthetic compound belonging to the class of alkylphenol ethoxylates. Its molecular formula is with a molecular weight of 528.72 g/mol. This compound is notable for its potential biological activities and environmental impact.
- Endocrine Disruption : Alkylphenols, including 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, are recognized as endocrine disruptors. They can mimic estrogen and interfere with hormonal functions in wildlife and potentially humans .
- Toxicity Studies : Research indicates that nonylphenol derivatives can exhibit reproductive toxicity. For instance, studies have established NOAELs (No Observed Adverse Effect Levels) for reproductive toxicity at varying doses depending on the specific alkylphenol studied .
- Aquatic Toxicity : The compound's persistence in aquatic environments raises concerns due to its estrogenic effects on aquatic organisms. Monitoring data has shown significant concentrations in sediments that exceed predicted no-effect concentrations .
Case Study 1: Reproductive Toxicity in Rodents
A study conducted on SD rats evaluated the reproductive toxicity of various alkylphenols including nonylphenol derivatives. The results indicated that exposure at high doses (up to 1000 mg/kg bw/day) resulted in adverse reproductive outcomes such as reduced fertility rates and developmental issues in offspring .
Case Study 2: Environmental Impact Assessment
A comprehensive assessment highlighted that nonylphenol compounds are prevalent in marine environments, leading to bioaccumulation and potential endocrine disruption among fish populations. The study suggested a need for regulatory measures to mitigate these environmental risks .
Data Table: Summary of Biological Activities
Regulatory Status
20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is included in various regulatory frameworks due to its health and environmental impacts:
Chemical Reactions Analysis
Oxidation
The nonylphenyl group is prone to oxidation, which can lead to various oxidation products.
-
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Oxidation Products: The oxidation of the nonylphenyl group results in various oxidized derivatives.
Substitution
The polyether chain of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo substitution reactions where ethylene oxide units are replaced by other alkyl or aryl groups.
-
Substitution Reagents: Alkyl halides and aryl halides can be used as substitution reagents.
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Substitution Products: Modified polyether chains with different alkyl or aryl groups are formed.
Hydrolysis
Under acidic or basic conditions, the polyether chain can be hydrolyzed, breaking the compound into smaller fragments.
-
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
-
Hydrolysis Products: The reaction yields smaller polyether fragments and nonylphenol.
Endocrine Disruption and Environmental Impact
20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol and other alkylphenols are recognized as endocrine disruptors, capable of mimicking estrogen and interfering with hormonal functions in both wildlife and potentially humans. These compounds have demonstrated reproductive toxicity in studies, with observed adverse effects at certain dosage levels. Their persistence and estrogenic effects in aquatic environments are also causes for concern.
Biodegradation
The breakdown of Nonylphenol Ethoxylates (NPEs), which include 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, occurs primarily through biodegradation, involving the shortening of the ethoxylate side chain and oxidation .
Q & A
Basic: What are the key structural and functional properties of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, and how do they influence its role as a surfactant?
Answer:
The compound features a polyethylene glycol (PEG) chain (3,6,9,12,15,18-hexaoxaicosan-1-ol) linked to a 4-nonylphenol group. The hydrophobic nonylphenol tail and hydrophilic PEG chain enable surfactant behavior, reducing surface tension in aqueous systems. The PEG chain’s length (6 ethylene oxide units) balances solubility and micelle formation. Regulatory concerns arise due to the nonylphenol moiety, which is persistent and endocrine-disrupting . For experimental design, consider its critical micelle concentration (CMC) and phase separation behavior under varying pH/temperature.
Basic: What analytical methods are recommended for quantifying 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol in environmental matrices?
Answer:
Use reversed-phase HPLC coupled with mass spectrometry (HPLC-MS) for high sensitivity. For environmental samples (e.g., water, soil), employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate the compound. Validate methods using deuterated internal standards to account for matrix effects. GC-MS is less suitable due to the compound’s high molecular weight and thermal instability .
Advanced: How can researchers design experiments to assess the environmental persistence and degradation pathways of this compound under varying biotic/abiotic conditions?
Answer:
Adopt a tiered approach:
Abiotic degradation: Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) while monitoring degradation products via LC-QTOF-MS.
Biotic degradation: Use OECD 301/302 guidelines with activated sludge or sediment microcosms. Track nonylphenol and PEG chain metabolites.
Field studies: Deploy passive samplers in aquatic systems to measure half-life and bioaccumulation factors.
Contradictions in degradation rates across studies often stem from differences in microbial communities or redox conditions .
Advanced: What methodological strategies resolve contradictions in toxicity data for 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol across different biological models?
Answer:
Discrepancies arise from variations in test organisms (e.g., Daphnia magna vs. zebrafish), exposure duration, and metabolite interactions. To harmonize
- Use standardized OECD/EPA protocols (e.g., OECD 211 for Daphnia reproduction).
- Conduct comparative metabolomics to identify species-specific detoxification pathways.
- Apply quantitative structure-activity relationship (QSAR) models to predict toxicity thresholds for untested species .
Basic: What are the regulatory implications of using this compound in the EU, and how can researchers ensure compliance?
Answer:
The compound is listed under EU REACH Annex XIV due to its nonylphenol content, requiring authorization for use after 2021. Researchers must:
- Document alternatives assessment (e.g., using safer surfactants like alcohol ethoxylates).
- Submit a Chemical Safety Report (CSR) addressing exposure scenarios and risk management measures.
- Monitor updates via ECHA’s database for restrictions on endocrine disruptors .
Advanced: How can computational modeling predict the compound’s interaction with biological membranes or proteins?
Answer:
Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model membrane insertion behavior. For protein interactions:
- Perform docking studies (AutoDock Vina) targeting estrogen receptors (ERα/ERβ) to assess endocrine disruption potential.
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities.
Such models explain discrepancies between in vitro and in vivo estrogenic activity .
Basic: What synthetic routes are reported for 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, and what are common purification challenges?
Answer:
Synthesize via Williamson ether synthesis:
React 4-nonylphenol with tetraethylene glycol monotosylate under alkaline conditions (K₂CO₃, DMF, 80°C).
Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted PEG chains.
Challenges include controlling ethylene oxide polymerization and eliminating residual toxic catalysts (e.g., sodium hydride) .
Advanced: How can researchers optimize the compound’s surfactant properties for specific applications (e.g., drug delivery, emulsion stabilization)?
Answer:
Modify the PEG chain length (n=6 to 12 EO units) to tune HLB values. For drug delivery:
- Formulate mixed micelles with phospholipids (e.g., DPPC) to enhance payload capacity.
- Use dynamic light scattering (DLS) to monitor micelle stability under physiological conditions.
For emulsions, assess phase behavior via ternary phase diagrams with oils (e.g., squalene) and co-surfactants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
